5-Chloro-3-cyclopropoxy-2-fluoropyridine
Description
5-Chloro-3-cyclopropoxy-2-fluoropyridine is a halogenated pyridine derivative featuring a chloro group at position 5, a cyclopropoxy substituent at position 3, and a fluorine atom at position 2.
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
5-chloro-3-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
QPBOLRMVJZJYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropoxy-2-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable pyridine derivative. For example, starting with 3-hydroxy-2-fluoropyridine, the hydroxyl group can be replaced with a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate. Subsequently, the fluorine atom can be introduced via a halogen exchange reaction using a fluorinating agent like cesium fluoride .
Industrial Production Methods
Industrial production of 5-Chloro-3-cyclopropoxy-2-fluoropyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Chloro-3-cyclopropoxy-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of electron-withdrawing groups like chlorine and fluorine enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are structurally related but differ in substituent type, position, or functional groups:
5-Chloro-2-(cyclopropylmethoxy)-3-fluoropyridine
- Molecular Formula: C₉H₉ClFNO
- Key Differences : Cyclopropylmethoxy (-O-CH₂-C₃H₅) instead of cyclopropoxy (-O-C₃H₅) at position 2. The additional methylene spacer increases molecular weight and alters steric bulk compared to the target compound .
5-Amino-2-fluoropyridine
- Molecular Formula : C₅H₅FN₂
- Molecular Weight : 112.11 g/mol
- Key Differences: Amino group (-NH₂) at position 5 replaces chloro and cyclopropoxy groups. This enhances nucleophilicity, making it suitable for coupling reactions in drug synthesis .
5-Chloro-2-fluoro-3-methylpyridine
- Molecular Formula : C₆H₄ClF₃N (exact formula inferred)
- Key Differences : Methyl group at position 3 instead of cyclopropoxy. The smaller substituent reduces steric hindrance but lacks the electronic effects of the cyclopropane ring .
5-Chloro-3-fluoro-2-nitropyridine
- Key Differences: Nitro group (-NO₂) at position 2 introduces strong electron-withdrawing effects, increasing electrophilicity for substitution reactions. This contrasts with the target compound’s cyclopropoxy group, which may act as a mild electron donor .
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₄ClF₃N₃
- Key Differences : Hydrazinyl (-NH-NH₂) and trifluoromethyl (-CF₃) groups at positions 2 and 3, respectively. The trifluoromethyl group enhances lipophilicity, while hydrazinyl enables conjugation with carbonyl compounds .
Physicochemical and Reactivity Comparison
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